molecular formula C8H4BrClO B1526614 4-Bromo-7-chlorobenzofuran CAS No. 855343-01-0

4-Bromo-7-chlorobenzofuran

Cat. No. B1526614
M. Wt: 231.47 g/mol
InChI Key: QNZKCAHQZRFCHA-UHFFFAOYSA-N
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Description

4-Bromo-7-chlorobenzofuran is a heterocyclic organic compound with the molecular formula C8H4BrClO and a molecular weight of 231.48 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-chlorobenzofuran consists of a benzene ring fused with a furan ring. It has a bromine atom at the 4th position and a chlorine atom at the 7th position .


Physical And Chemical Properties Analysis

4-Bromo-7-chlorobenzofuran is a solid substance at room temperature . It has a molecular weight of 231.48 .

Scientific Research Applications

Halogen Bonds in Crystal Engineering

The study of halogen bonds in the context of 4-bromo-2-chloro benzoic acid (an isomeric compound related to 4-Bromo-7-chlorobenzofuran) highlights its significance in dictating packing preferences in solid solutions. These compounds exhibit unique crystallization patterns and are stabilized by strong O-HO hydrogen bonds and halogen bonds, influencing their structural assembly in solid-state chemistry. This area of research is pivotal for the development of new materials with tailored properties (Pramanik, Pavan, & Guru Row, 2017).

Environmental Science and Dioxin Formation

4-Bromo-7-chlorobenzofuran contributes to the study of dioxin formation, particularly from the high-temperature oxidation of bromophenols, which are structurally related compounds. These studies are crucial for understanding the environmental impact and formation mechanisms of dioxins, informing pollution control and waste management strategies (Evans & Dellinger, 2005).

Organic Electronics

The compound's derivatives are explored for their applications in organic electronics, particularly in controlling the phase separation and crystallization of semiconducting polymer blends. This research is integral to improving the efficiency and performance of organic photovoltaic devices (Liu, Huettner, Rong, Sommer, & Friend, 2012).

Advanced Material Science

In material science, the bromo-substituted bisdiselenazolyl radical derivative of 4-Bromo-7-chlorobenzofuran demonstrates significant properties, such as ferromagnetism and conductivity under pressure. These findings are valuable for the development of new materials with potential applications in electronics and spintronics (Leitch et al., 2011).

Chemical Synthesis and Catalysis

The synthesis and characterization of novel compounds from 4-Bromo-7-chlorobenzofuran, including their application in catalysis and organic synthesis, offer insights into new chemical reactions and pathways. These studies are foundational for pharmaceuticals, agrochemicals, and material chemistry (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Anticancer Research

Research into the anticancer activity of compounds derived from 4-Bromo-7-chlorobenzofuran, such as the evaluation of their effects against human lung adenocarcinoma cells, highlights its potential in developing new anticancer agents. This line of research is critical for discovering novel therapeutics (Shi et al., 2020).

Environmental Biodegradation

The biodegradation of halobenzoic acids by fungi, leading to the production of brominated and chlorinated compounds, provides insights into natural detoxification pathways and environmental degradation of persistent organic pollutants (Fill et al., 2018).

Safety And Hazards

The safety information for 4-Bromo-7-chlorobenzofuran indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

Future Directions

Benzofuran and its derivatives, including 4-Bromo-7-chlorobenzofuran, have attracted considerable attention due to their wide range of biological and pharmacological applications. They are considered potential natural drug lead compounds . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

4-bromo-7-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZKCAHQZRFCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728104
Record name 4-Bromo-7-chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-chlorobenzofuran

CAS RN

855343-01-0
Record name 4-Bromo-7-chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 80 mL of benzene was added polyphosphoric acid (3.47 g, 36.9 mmol) and commercially available 2-(5-bromo-2-chlorophenoxy)acetaldehyde (9.2 g, 36.9 mmol) and separated into eight 20 mL vials containing equal amounts. The vials were heated with an external temperature of 90° C. for 4 days. Upon cooling of the reaction, the benzene was removed by decanting. Celite (50 g) was added to the organic solution and the solvent was removed using a rotary evaporator. The impregnated Celite was loaded onto a Teledyne-Isco purification system and purified by silica gel chromatography using 0-30% ethyl acetate:hexanes to give 4-bromo-7-chlorobenzofuran as a white solid (2.7 g, 32%): 1H NMR (400 MHz, CDCl3) δ 7.73 (d, J=2.2 Hz, 1H), 7.33 (d, J=8.3 Hz, 1H), 7.18 (d, J=8.3 Hz, 1H), 6.85 (d, J=2.2 Hz, 1H); 13C NMR (101 MHz, CDCl3) δ 150.38 (s), 146.14 (s), 130.27 (s), 126.56 (s), 125.32 (s), 116.44 (s), 112.49 (s), 107.71 (s); ESIMS m/z 232 ([M+H]+), 230 ([M−H]−).
[Compound]
Name
polyphosphoric acid
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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